molecular formula C6H8ClN3O B1273071 2-Carbamimidoylpyridine 1-oxide hydrochloride CAS No. 845291-51-2

2-Carbamimidoylpyridine 1-oxide hydrochloride

Cat. No.: B1273071
CAS No.: 845291-51-2
M. Wt: 173.6 g/mol
InChI Key: SUGJAPDLKREKCN-UHFFFAOYSA-N
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Description

2-Carbamimidoylpyridine 1-oxide hydrochloride is a chemical compound with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol . It is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. This compound is known for its use in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carbamimidoylpyridine 1-oxide hydrochloride can be synthesized from cyanamide and 2-aminopyridine . The reaction typically involves the following steps:

    Formation of the Intermediate: Cyanamide reacts with 2-aminopyridine to form an intermediate compound.

    Oxidation: The intermediate is then oxidized to form 2-Carbamimidoylpyridine 1-oxide.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it gains oxygen or loses hydrogen.

    Reduction: It can also undergo reduction reactions, where it loses oxygen or gains hydrogen.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

2-Carbamimidoylpyridine 1-oxide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Carbamimidoylpyridine 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 2-Carbamimidoylpyridine 1-oxide hydrochloride.

    Cyanamide: Another precursor used in the synthesis.

    Pyridine Derivatives: Other compounds containing the pyridine ring with various functional groups.

Uniqueness: this compound is unique due to its specific structure and the presence of both carbamimidoyl and pyridine 1-oxide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

1-oxidopyridin-1-ium-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c7-6(8)5-3-1-2-4-9(5)10;/h1-4H,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGJAPDLKREKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=N)N)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381460
Record name 2-carbamimidoylpyridine 1-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845291-51-2
Record name 2-carbamimidoylpyridine 1-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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